6-(3,5-Dibromophenyl)pyridine-2-carboxylic acid
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Overview
Description
6-(3,5-Dibromophenyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C12H7Br2NO2 and a molecular weight of 357.00 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 2-position and a dibromophenyl group at the 6-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dibromophenyl)pyridine-2-carboxylic acid typically involves the bromination of 3,5-dibromobenzene followed by a coupling reaction with pyridine-2-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dibromophenyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The dibromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Phenyl derivatives.
Substitution: Amino or hydroxyl-substituted derivatives.
Scientific Research Applications
6-(3,5-Dibromophenyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(3,5-Dibromophenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine with similar structural features.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): A structural isomer of picolinic and nicotinic acids.
Uniqueness
6-(3,5-Dibromophenyl)pyridine-2-carboxylic acid is unique due to the presence of the dibromophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H7Br2NO2 |
---|---|
Molecular Weight |
357.00 g/mol |
IUPAC Name |
6-(3,5-dibromophenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H7Br2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) |
InChI Key |
QPKJRDYEDIHZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
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